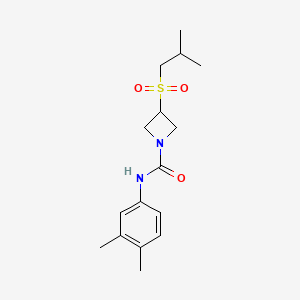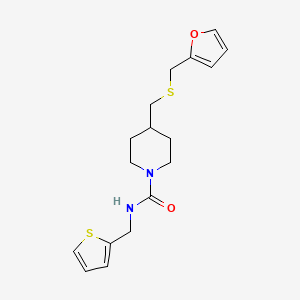
N-(3,4-dimethylphenyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide, commonly known as DIAZ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIAZ belongs to the class of azetidine carboxamide derivatives and has been found to exhibit promising biological activities, making it a subject of interest for researchers in the field of medicinal chemistry.
作用機序
The precise mechanism of action of DIAZ is not fully understood, but it is believed to act through several pathways. DIAZ has been found to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators. In addition, DIAZ has also been reported to modulate the activity of ion channels and receptors in the nervous system, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
DIAZ has been found to exhibit several biochemical and physiological effects in vitro and in vivo. The compound has been reported to reduce the production of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory activity. DIAZ has also been found to reduce the levels of glucose and insulin in diabetic animals, indicating its potential use in the treatment of diabetes. In addition, DIAZ has been reported to induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent.
実験室実験の利点と制限
DIAZ has several advantages as a research tool. The compound is readily available and can be synthesized using simple and cost-effective methods. DIAZ is also stable under normal laboratory conditions and can be stored for extended periods. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using DIAZ.
将来の方向性
The potential therapeutic applications of DIAZ are still being explored, and several future directions can be identified. One area of research is the development of novel analogs of DIAZ with improved efficacy and safety profiles. Another area of research is the investigation of the molecular targets of DIAZ, which could lead to the development of new drugs with similar activities. Finally, the use of DIAZ in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
Conclusion:
In conclusion, DIAZ is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been found to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activities, as well as anticancer, antidiabetic, and antitubercular properties. The synthesis of DIAZ is simple and cost-effective, making it a useful research tool. Future research directions include the development of novel analogs and the investigation of molecular targets.
合成法
The synthesis of DIAZ involves the reaction of 3,4-dimethylphenyl isocyanate with isobutylsulfonyl azetidine-1-carboxylic acid in the presence of a suitable solvent and reagents. The reaction proceeds under mild conditions and yields DIAZ as a white crystalline solid. The synthesis of DIAZ has been optimized by several researchers to improve the yield and purity of the compound.
科学的研究の応用
DIAZ has been extensively studied for its potential therapeutic applications in various diseases. The compound has been found to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activities. In addition, DIAZ has also been reported to possess anticancer, antidiabetic, and antitubercular properties. The compound has been tested in vitro and in vivo for its efficacy and safety in treating these diseases.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(2-methylpropylsulfonyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-11(2)10-22(20,21)15-8-18(9-15)16(19)17-14-6-5-12(3)13(4)7-14/h5-7,11,15H,8-10H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEJKKDHNZAPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CC(C2)S(=O)(=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2501850.png)
![2-({6-[(4-Chlorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)ethanol](/img/structure/B2501851.png)
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2501853.png)
![1-(methylsulfonyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2501855.png)
![Ethyl 4-oxo-3-phenyl-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2501856.png)

![[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-phenylmethylidene]amino]urea](/img/structure/B2501859.png)

![benzyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)
![N-(3-chloro-4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2501867.png)

![2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide oxalate](/img/structure/B2501869.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2501870.png)